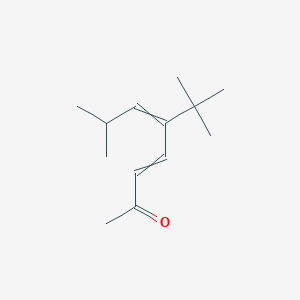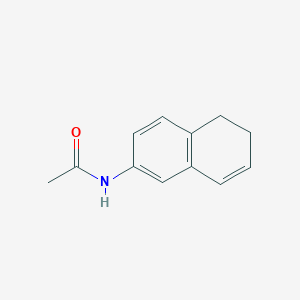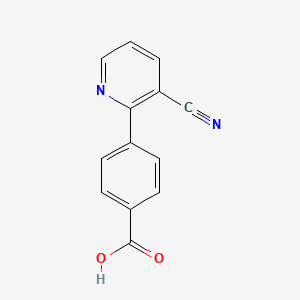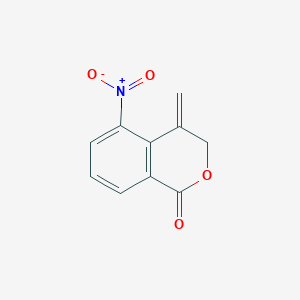![molecular formula C12H14N6 B15171450 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- CAS No. 920317-12-0](/img/structure/B15171450.png)
1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its fused ring structure, which includes both imidazole and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization is a common approach . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Imidazo[1,2-b]pyrazole: Another imidazole derivative with potential biological activities.
1H-Imidazo[4,5-b]pyridine: Known for its therapeutic potential and synthetic versatility.
1H-Imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for its anti-tubercular activity.
Uniqueness: 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- is unique due to its fused ring structure, which combines imidazole and purine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
920317-12-0 |
|---|---|
Molecular Formula |
C12H14N6 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
1-methyl-4-pyrrolidin-1-ylimidazo[2,1-b]purine |
InChI |
InChI=1S/C12H14N6/c1-16-8-14-9-10(17-5-2-3-6-17)15-12-13-4-7-18(12)11(9)16/h4,7-8H,2-3,5-6H2,1H3 |
InChI Key |
MNOARXMFYKIVEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N3C=CN=C3N=C2N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


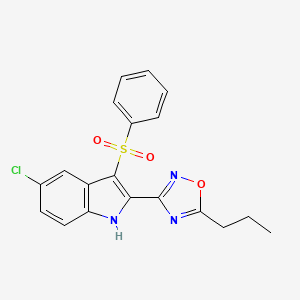
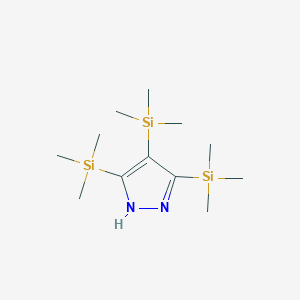
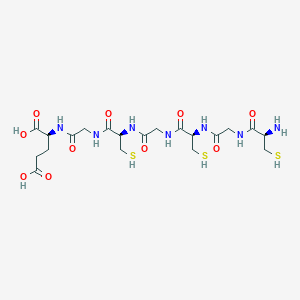
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)

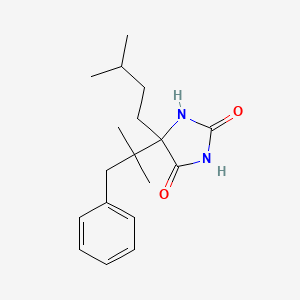

![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)
